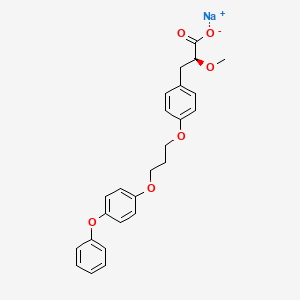

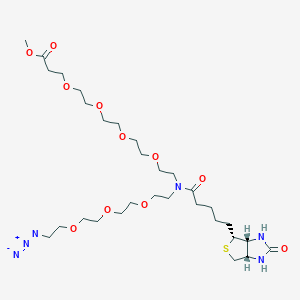

![molecular formula C15H12N6O B609499 3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide CAS No. 1507367-00-1](/img/structure/B609499.png)

3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide” is a potent and reversible NIMA related kinase 2 (Nek2) inhibitor . It has a molecular formula of C15H12N6O and a molecular weight of 292.302 . It is also known as NCL 00017509 .

Synthesis Analysis

The synthesis of 6-ethynylpurines, which includes “this compound”, involves capturing a cysteine residue (Cys22) close to the catalytic domain of the protein kinase Nek2 . The crystal structure of the non-covalent inhibitor 3-((6-cyclohexylmethoxy-7H-purin-2-yl)amino)benzamide in complex with Nek2 indicated that replacing the alkoxy with an ethynyl group places the terminus of the alkyne close to Cys22 .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an ethynyl group attached to a purine ring, which is further linked to a benzene ring through an amino group .Chemical Reactions Analysis

The mode of inhibition of Nek2 by “this compound” is time-dependent, not reversed by the addition of ATP, and negated by site-directed mutagenesis of Cys22 to alanine . Replacement of the ethynyl group by ethyl or cyano abrogates activity .Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 292.3 . It is soluble to 100mM in DMSO .Scientific Research Applications

Synthesis of Trisubstituted Benzenes Bearing Purine and Pyrimidine Rings :

- This study discusses the synthesis of compounds such as tris(purin-6-yl)benzenes and tris(1,3-dimethyluracil-5-yl)benzenes, which are analogues of Hoogsteen base-triplets. These compounds, including those derived from 6-ethynylpurines, are significant in exploring interactions within DNA base-pairs and triplets (Hocek et al., 2002).

Development of α-(Aminomethylene)-9H-purine-6-acetamide Derivatives :

- This research involves the synthesis of α-(aminomethylene)-9H-purine-6-acetamide and its derivatives, which have potential in medicinal chemistry, particularly in the development of new therapeutic agents (Hamamichi & Miyasaka, 1991).

Synthesis of Acyclic Nucleotide Analogues Derived from N3-Substituted Isoguanine :

- The study details the creation of acyclic nucleotide analogues from specific purine derivatives. This area of research is essential for developing antiviral and cytostatic compounds (Alexander et al., 2000).

Discovery of New Anti-Proliferative Agents :

- Research on cysteine-based 3-substituted 1,5-benzoxathiepin derivatives, including compounds derived from purine, has shown significant activity against cancer cells. These findings are crucial for cancer therapy (Mahfoudh et al., 2017).

Exploration of Novel Purine Derivatives for Plant-Growth Regulating Properties :

- This study synthesizes new purine derivatives to investigate their potential as plant-growth regulating agents. Such research contributes to agricultural sciences and plant biology (El-Bayouki et al., 2013).

Mechanism of Action

Target of Action

The primary target of NCL00017509 is the NIMA related kinase 2 (Nek2) . Nek2 is a cell cycle-regulated protein kinase involved in the regulation of centrosome separation and bipolar spindle formation in mitotic cells .

Mode of Action

NCL00017509 acts as a potent and reversible inhibitor of Nek2 . It binds to Nek2 and inhibits its activity, which leads to increased mitotic abnormalities and mitotic delay .

Biochemical Pathways

By inhibiting Nek2, NCL00017509 affects the normal progression of the cell cycle. The inhibition of Nek2 leads to abnormalities in mitosis, a crucial phase of the cell cycle .

Pharmacokinetics

It is known that the compound is soluble in dmso up to 100 mm . This solubility suggests that NCL00017509 could be well-absorbed and distributed in the body, but further studies are needed to confirm its ADME properties.

Result of Action

The inhibition of Nek2 by NCL00017509 results in increased mitotic abnormalities and mitotic delay . In mice bearing pancreatic tumors, NCL00017509 has been shown to decrease PD-L1 expression and induce an anticancer immune response .

Future Directions

“3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide” has shown promising results as a selective inhibitor of Nek2 . It has the attributes of a drug-like compound with good aqueous solubility, no inhibition of hERG at 25 μM, and a good stability profile in human liver microsomes . Therefore, 6-ethynylpurines, including “this compound”, are promising agents for cancer treatment .

Biochemical Analysis

Biochemical Properties

NCL00017509 interacts with Nek2, a kinase involved in cell cycle regulation . The interaction between NCL00017509 and Nek2 is reversible, suggesting that it binds to the active site of the enzyme and can be displaced .

Cellular Effects

NCL00017509 has been shown to have significant effects on cellular processes. It induces increased mitotic abnormalities and mitotic delay . This suggests that NCL00017509 may influence cell function by disrupting normal cell cycle progression.

Molecular Mechanism

The molecular mechanism of action of NCL00017509 involves its binding to Nek2, inhibiting its kinase activity . This inhibition disrupts the normal progression of the cell cycle, leading to mitotic abnormalities and delay .

Temporal Effects in Laboratory Settings

In laboratory settings, NCL00017509 has been observed to induce mitotic abnormalities and delay over time

Dosage Effects in Animal Models

In animal models, NCL00017509 has been shown to decrease PD-L1 expression and induce an anticancer immune response

Metabolic Pathways

Given its role as a Nek2 inhibitor, it may influence pathways regulated by this kinase .

Subcellular Localization

As a small molecule inhibitor, it is likely to be able to diffuse across cell membranes and access intracellular targets such as Nek2 .

properties

IUPAC Name |

2-[3-[(6-ethynyl-7H-purin-2-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O/c1-2-11-13-14(18-8-17-13)21-15(20-11)19-10-5-3-4-9(6-10)7-12(16)22/h1,3-6,8H,7H2,(H2,16,22)(H2,17,18,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQGLUJHMXCLQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

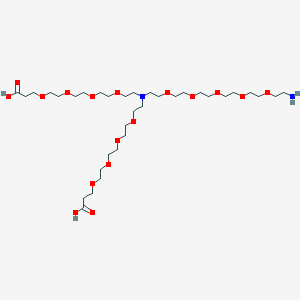

C#CC1=C2C(=NC(=N1)NC3=CC=CC(=C3)CC(=O)N)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

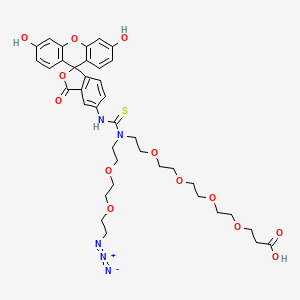

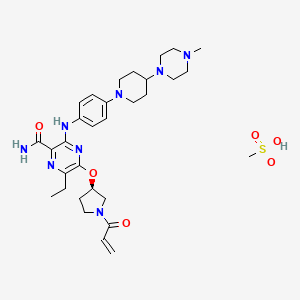

![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)